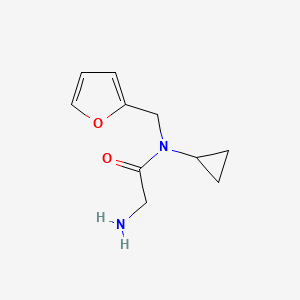

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

描述

Overview of Complex Amide Structures in Contemporary Chemical Research

The amide bond is a cornerstone of organic and medicinal chemistry, renowned for its stability and prevalence in biologically active molecules, including peptides and pharmaceuticals. N-substituted acetamide (B32628) derivatives, in particular, constitute a vast and versatile class of compounds with a wide spectrum of pharmacological applications. nih.govarchivepp.com These structures serve as critical pharmacophores and are found in drugs with analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov

The adaptability of the acetamide scaffold allows for systematic modifications, where different substituents on the nitrogen atom can fine-tune the molecule's steric and electronic properties. This modulation can significantly impact pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, metabolic stability, and bioavailability. researchgate.net Contemporary research often focuses on creating complex acetamide derivatives by introducing heterocyclic and alicyclic moieties to explore new chemical spaces and develop next-generation therapeutic agents. mdpi.com The synthesis of such complex amides is an active area of investigation, with new methods being developed to facilitate the efficient formation of these crucial bonds. acs.org

Significance of Furan (B31954) Rings in Organic Synthesis and Chemical Biology

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. ijabbr.comacs.org Its unique reactivity allows it to participate in a wide array of chemical transformations. acs.org Although it possesses aromatic character, its resonance energy is lower than that of benzene, enabling it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org This reactivity makes furan a valuable precursor for synthesizing diverse and complex molecules, including other heterocyclic systems and carbocyclic compounds. acs.orgresearchgate.net

From a biological perspective, the furan nucleus is a key component in numerous natural products and synthetic compounds with significant therapeutic value. utripoli.edu.lyresearchgate.net Furan derivatives have demonstrated a remarkable range of biological activities, as detailed in the table below. ijabbr.comutripoli.edu.ly The ability of the furan moiety to act as a scaffold and interact with various biological receptors has cemented its importance in drug discovery. ijabbr.com Slight modifications to the substitution pattern on the furan ring can lead to substantial changes in biological activity, offering a powerful tool for medicinal chemists to optimize lead compounds. researchgate.net

| Biological Activities of Furan Derivatives | Examples of Therapeutic Areas |

| Antimicrobial (Antibacterial, Antifungal, Antiviral) | Infectious Diseases |

| Anti-inflammatory & Analgesic | Pain and Inflammation Management |

| Anticancer | Oncology |

| Central Nervous System (Antidepressant, Anticonvulsant) | Neurology and Psychiatry |

| Cardiovascular | Cardiology |

This table summarizes the broad spectrum of biological activities associated with compounds containing a furan moiety, highlighting its versatility in medicinal chemistry. ijabbr.comutripoli.edu.ly

Role of Cyclopropyl (B3062369) Moieties in Advanced Molecular Design and Chemical Reactivity

The cyclopropyl group, the smallest possible carbocyclic ring, is far more than a simple cycloalkane. Its unique electronic structure and conformational rigidity have made it an invaluable tool in modern drug design. acs.orgiris-biotech.de The high degree of s-character in its C-H bonds and the π-character of its C-C bonds, a result of significant ring strain, impart properties more akin to an olefin than a saturated ring. nih.govwikipedia.org

Incorporating a cyclopropyl moiety into a drug candidate can have several beneficial effects. iris-biotech.deresearchgate.net It can enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation, for instance, by replacing a metabolically vulnerable ethyl or isopropyl group. iris-biotech.de The rigid nature of the ring can lock a molecule into a specific, biologically active conformation, which may lead to an entropically more favorable binding to a target receptor and thus increase potency. acs.orgiris-biotech.de Furthermore, the cyclopropyl group can modulate a molecule's physicochemical properties, such as lipophilicity and acidity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME). iris-biotech.de

| Impact of Cyclopropyl Groups in Drug Design |

| Enhances Potency by providing conformational constraint. acs.org |

| Increases Metabolic Stability by blocking sites of oxidation. iris-biotech.de |

| Reduces Off-Target Effects through improved conformational control. acs.org |

| Modulates Physicochemical Properties like lipophilicity and pKa. iris-biotech.de |

| Improves Brain Permeability in certain molecular contexts. researchgate.net |

This interactive table outlines the key advantages of incorporating cyclopropyl moieties into molecular structures for drug discovery. acs.orgiris-biotech.deresearchgate.net

Contextualization of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide within Current Acetamide Chemistry Investigations

While specific research findings on this compound are not widely available in public literature, its structure alone places it firmly within the interest of modern medicinal chemistry. The molecule is a hybrid structure that combines the three distinct chemical motifs discussed above: an N-substituted acetamide backbone, a furan ring, and a cyclopropyl group.

Investigations into such hybrid molecules are driven by the goal of creating novel chemical entities with superior therapeutic profiles. The combination of a furan and a cyclopropyl group on an acetamide framework suggests a design aimed at exploring structure-activity relationships in a targeted way, potentially leading to compounds with novel or enhanced biological effects. Current acetamide chemistry research continues to explore these types of complex substitutions to address challenges in drug development, such as overcoming drug resistance, improving selectivity, and optimizing ADME properties. researchgate.netmdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKHEOKYMFDWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CO2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. Analysis of analogous structures, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, reveals the presence of rotational isomers (rotamers) due to the hindered rotation around the amide C-N bond. scielo.br This phenomenon would likely lead to a doubling of some proton signals in the spectrum of the target compound.

The expected chemical shifts (δ) in parts per million (ppm) are as follows:

Furan (B31954) Ring Protons: The three protons on the furan ring are expected to appear in the aromatic region. Typically, the proton at the 5-position (adjacent to the oxygen atom) would be the most downfield, followed by the protons at the 3 and 4-positions. For a similar furan-containing amide, signals were observed around 6.19-6.35 ppm. scielo.br

Furan-2-ylmethyl Protons (-CH₂-furan): The two methylene (B1212753) protons attached to the furan ring would appear as a singlet, or more likely, due to rotational isomers, as two distinct singlets. In a related compound, these signals were observed at approximately 4.34 and 4.56 ppm. scielo.br

Acetamide (B32628) Methylene Protons (-CH₂-CO): The methylene protons of the acetamide group are expected to resonate as a singlet.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring will exhibit a complex splitting pattern due to geminal and cis/trans vicinal couplings. The methine proton attached to the nitrogen will be a multiplet, while the four methylene protons will also show complex multiplets at a more upfield region of the spectrum.

Amino Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H5 | ~7.3-7.5 | Doublet of doublets |

| Furan-H3 | ~6.3-6.5 | Doublet of doublets |

| Furan-H4 | ~6.2-6.4 | Doublet of doublets |

| -CH₂-furan | ~4.4-4.7 | Singlet (or two singlets for rotamers) |

| -CH₂-CO | ~3.3-3.6 | Singlet |

| Cyclopropyl-CH | ~2.2-2.5 | Multiplet |

| Cyclopropyl-CH₂ | ~0.5-1.0 | Multiplets |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Similar to the ¹H NMR, the presence of rotamers can lead to the observation of doubled signals for carbons near the amide bond. scielo.br

The anticipated chemical shifts are:

Amide Carbonyl Carbon (-C=O): This carbon is typically observed significantly downfield, often in the range of 170-175 ppm.

Furan Ring Carbons: The carbons of the furan ring will resonate in the aromatic region. The carbon attached to the oxygen (C2) and the C5 carbon are typically the most downfield.

Methylene Carbons (-CH₂-): The two methylene carbons will have distinct chemical shifts, with the one adjacent to the furan ring appearing at a different position than the one in the acetamide moiety.

Cyclopropyl Carbons: The methine and methylene carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Amide) | ~170-175 |

| Furan-C2 | ~150-155 |

| Furan-C5 | ~140-145 |

| Furan-C3 | ~110-115 |

| Furan-C4 | ~105-110 |

| -CH₂-furan | ~45-50 |

| -CH₂-CO | ~40-45 |

| Cyclopropyl-CH | ~30-35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. scielo.brresearchgate.net

COSY: This experiment would reveal the ¹H-¹H coupling networks, for instance, confirming the connectivity between the protons on the furan ring and the couplings within the cyclopropyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the furan-2-ylmethyl group, the acetamide moiety, and the cyclopropyl group. For example, correlations would be expected between the furan-2-ylmethyl protons and the amide carbonyl carbon.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that would be employed in isotopic labeling studies. For this compound, specific protons could be replaced with deuterium atoms through synthetic procedures. Running a ²H NMR spectrum would confirm the position of the deuterium label. This is particularly useful for mechanistic studies or for tracing the metabolic fate of the compound in biological systems. The absence of a signal in the ¹H NMR spectrum at the position where a deuterium has been incorporated would also serve as confirmation of successful labeling.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. The key expected absorptions are:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the furan ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹. The C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the stretching of the amide carbonyl group (C=O) is expected in the region of 1630-1680 cm⁻¹. The exact position can provide insight into the electronic environment and potential hydrogen bonding.

C=C and C-O Stretching of Furan: The stretching vibrations of the carbon-carbon double bonds and the carbon-oxygen single bonds within the furan ring will result in characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. scielo.br

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic/Cyclopropyl) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C=C Stretch (Furan) | ~1500-1600 | Medium |

| C-N Stretch | ~1200-1350 | Medium |

Following a comprehensive search for experimental data on the chemical compound “this compound,” it was determined that specific research findings for the advanced spectroscopic characterization and structural elucidation as requested are not available for this exact molecule.

The scientific literature and databases searched did not yield specific Raman spectroscopy, mass spectrometry (including LC-MS and high-resolution MS), UV-Vis spectroscopy, or single-crystal X-ray diffraction data for this compound.

While studies have been conducted on structurally related compounds, such as N-benzyl-N-(furan-2-ylmethyl)acetamide scielo.brresearchgate.netscielo.br, 2-cyano-N-(furan-2-ylmethyl)acetamide nih.govresearchgate.net, and other furan-containing acetamide derivatives nih.gov, extrapolating their specific data to the target compound would be scientifically inaccurate. Each compound's unique combination of functional groups (the primary amine, the cyclopropyl group) directly influences its molecular vibrations, fragmentation patterns, electronic transitions, and crystal lattice structure. Therefore, presenting data from analogous molecules would not meet the required standard of scientific accuracy for the specified compound.

Consequently, it is not possible to generate the requested article with detailed, scientifically accurate data tables and research findings for each specified subsection for "this compound" at this time.

X-ray Diffraction Analysis

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. By analyzing the angles and intensities of diffracted X-rays, PXRD can identify the specific crystalline phase or phases present in a sample, providing insights into its crystal structure, purity, and degree of crystallinity.

A review of publicly available scientific literature and chemical databases did not yield specific experimental Powder X-ray Diffraction data for this compound. While crystallographic data exists for structurally related furan-acetamide derivatives, direct PXRD patterns for the title compound have not been published. nih.govresearchgate.net Such data, if available, would be crucial for identifying its solid-state form and would typically be presented as a diffractogram showing diffraction intensity versus the diffraction angle (2θ).

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative method used to determine the mass percentage of each element within a compound. This technique is essential for verifying the empirical and molecular formula of a newly synthesized substance, ensuring it aligns with its expected stoichiometric composition.

While specific experimental reports from peer-reviewed sources detailing the elemental analysis of this compound were not identified in the conducted search, the theoretical composition can be calculated from its molecular formula, C₁₀H₁₄N₂O₂. The calculated values serve as a benchmark for experimental verification.

The expected elemental composition is derived from the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the molecular weight of the compound (194.23 g/mol ). The theoretical percentages are detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 61.84% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.42% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.47% |

| Total | | | | 194.234 | 100.00% |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations are fundamental to understanding its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is widely applied to determine a molecule's ground-state geometry, where the molecule is in its most stable energetic state. By optimizing the geometry of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide, DFT can predict key structural parameters like bond lengths, bond angles, and dihedral angles.

DFT calculations also yield critical electronic properties. For instance, the distribution of electron density reveals the molecule's charge distribution and dipole moment, which influences its polarity and solubility. Studies on various furan (B31954) and acetamide (B32628) derivatives have successfully used DFT to understand their structural and electronic characteristics. researchgate.netnih.gov For this compound, DFT would provide a foundational understanding of its three-dimensional shape and electronic landscape.

Table 1: Representative Predicted Structural Parameters from DFT (Note: The following values are illustrative for furan and acetamide fragments and not specific to the title compound.)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.33 Å |

| Bond Length | C-O (Furan) | ~1.36 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. aip.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ossila.comirjweb.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For heterocyclic compounds like furan derivatives, FMO analysis helps to correlate their electronic structure with their nucleophilic or electrophilic reactivities. wuxibiology.com Analysis of this compound would involve calculating the energies of its HOMO and LUMO to predict its reactivity profile and the sites most susceptible to electrophilic and nucleophilic attack. The distribution of these orbitals across the molecule highlights the specific atoms involved in potential chemical reactions. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for heterocyclic amide compounds.)

| Orbital | Energy (eV) | Implication |

| HOMO | -6.5 eV | Electron-donating capability |

| LUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It transforms the complex molecular orbitals into localized Lewis-type orbitals (bonds and lone pairs), making the electronic structure more intuitive. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net

For this compound, NBO analysis would elucidate the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. rsc.orgnih.gov This delocalization, particularly within the amide group, is responsible for the partial double bond character of the C-N bond, which in turn influences the molecule's planarity and rotational barriers. researchgate.net The analysis quantifies these interactions in terms of stabilization energy (E(2)), providing a clear measure of their significance. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a flexible molecule like this compound. aip.org

An MD simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a solvent like water), the transitions between different shapes, and the flexibility of its various parts, such as the cyclopropyl (B3062369) and furan-2-ylmethyl groups. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological targets. mdpi.com

Molecular Docking Studies for Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.org It is a cornerstone of drug discovery and helps in understanding the molecular basis of ligand-target interactions.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation would then explore various possible binding poses and score them based on their predicted binding affinity. This process provides crucial insights into how the molecule might inhibit or activate a biological target. innovareacademics.inresearchgate.net

The output of a molecular docking simulation is not just a binding score but also a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net For this compound, these interactions would likely include:

Hydrogen Bonding: The amide group contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form strong, directional interactions with amino acid residues in a protein's active site. mdpi.com

Pi-Stacking: The aromatic furan ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. ijper.org

Hydrophobic Contacts: The cyclopropyl group and parts of the furan ring and alkyl chain are nonpolar and can form favorable hydrophobic interactions with nonpolar pockets within the binding site.

By identifying these key interactions, molecular docking can build a detailed hypothesis of the ligand-target recognition mechanism, guiding further experimental studies and the design of more potent molecules. nih.gov

Prediction of Chemical Reactivity and Stability ProfilesComputational tools can also predict the chemical reactivity and metabolic stability of a compound. For "this compound," this would involve calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess its reactivity. Predictions on its metabolic fate, such as potential sites of oxidation or hydrolysis, would also be critical for its development as a potential therapeutic agent.

While the principles of these computational studies are well-established, their application and the resulting data are specific to the molecule . The absence of published research on "this compound" prevents a detailed and factual discussion as per the requested article structure.

Chemical Reactivity and Derivatization Studies

Transformations at the 2-Amino Group

The primary amino group serves as a key handle for structural modifications, readily undergoing reactions typical of primary amines.

The nucleophilic nature of the primary amino group allows for its straightforward acylation, alkylation, and arylation.

Acylation: The amino group can be readily acylated using a variety of acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. The reactivity of acyl halides is generally high, allowing for the acylation of even unreactive amines. youtube.com Acetic acid can also serve as a catalyst for N-acylation using esters as the acyl source. rsc.org The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of amines in aqueous media. mdpi.com

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, this reaction is often challenging to control, leading to mixtures of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. N-substituted furfuryl amines can be synthesized via one-pot direct reductive amination of furanic aldehydes. acs.org

Arylation: The introduction of an aryl group onto the amino group can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

A summary of representative transformations at the 2-amino group is presented in Table 1.

| Transformation | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Acylation | Carboxylic acid, DCC | N-Acyl derivative |

| Alkylation | Alkyl halide | N-Alkyl derivative (potential for over-alkylation) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

| Arylation | Aryl halide, Pd catalyst (e.g., Buchwald-Hartwig) | N-Aryl derivative |

| This table presents plausible transformations based on the general reactivity of primary amines and related furan-containing compounds. |

The amino group, particularly after conversion to a secondary amine via alkylation, can participate in the formation of iminium ions. For instance, reaction with an aldehyde or ketone can lead to the formation of a transient iminium species.

Furthermore, the proximity of the furan (B31954) ring opens up possibilities for intramolecular cyclization reactions. N-acyliminium ions, generated from α-hydroxy or α-alkoxy amides, are powerful electrophiles that can be trapped by intramolecular nucleophiles. researchgate.netumich.edu In the context of the target molecule, if the acetamide (B32628) nitrogen were part of a precursor that could generate an N-acyliminium ion, the furan ring could potentially act as a π-nucleophile, leading to the formation of fused heterocyclic systems. google.com The reaction of the furan ring with in situ generated N-tosyl imines can also lead to the formation of novel heterocyclic structures through intramolecular aromatic substitution. researchgate.net

Modifications and Reactions Involving the Acetamide Moiety

The tertiary acetamide group is generally more stable than the primary amino group, but it can undergo specific transformations under certain conditions.

Amides are generally stable functional groups, but their hydrolysis to the corresponding carboxylic acid and amine can be achieved under acidic or basic conditions, typically requiring elevated temperatures. libretexts.org The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the nature of the substituents on the nitrogen atom. publish.csiro.au Studies on N-substituted amides have shown that hydrolysis is pH-dependent. psu.edu Tertiary amides are known to be particularly resistant to cleavage. arkat-usa.org Mild protocols for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions have been developed using sodium hydroxide (B78521) in a mixture of methanol (B129727) and a non-polar solvent. arkat-usa.org

The hydrolysis of 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide under acidic conditions would yield acetic acid and N-cyclopropyl-N-(furan-2-ylmethyl)amine, while basic hydrolysis would produce acetate (B1210297) and the same amine.

The carbonyl group of the acetamide is less electrophilic than that of a ketone or an ester due to the resonance donation from the nitrogen lone pair. However, it can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide moiety into an N-ethyl group, yielding N-cyclopropyl-N-ethyl-N-(furan-2-ylmethyl)amine. libretexts.org

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group, being a strained three-membered ring, exhibits unique reactivity. Its C-C bonds have significant p-character, allowing it to interact with adjacent carbocations and radicals. wikipedia.orgburnschemistry.com

The reactivity of N-cyclopropyl amides has been a subject of interest, with several studies reporting ring-opening reactions under various conditions. rsc.orgacs.orgnih.govresearchgate.netnih.gov For instance, in the presence of Lewis acids like AlCl₃, N-cyclopropylamides can undergo ring-opening rearrangement to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net Ring-expanding reactions of cyclopropyl amides have also been achieved using triphenylphosphine (B44618) and carbon tetrahalides to produce N-substituted pyrrolidin-2-ones. acs.orgnih.gov

Under strongly acidic (superacid) conditions, the cyclopropane (B1198618) ring can be protonated, leading to ring cleavage. nih.gov The presence of the adjacent nitrogen atom can influence the regioselectivity of this ring opening. Nitrosation of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism involving an amine radical cation intermediate. researchgate.net Oxidative N-dealkylation of N-cyclopropylamines, for example by horseradish peroxidase, can also lead to the fragmentation of the cyclopropyl ring. nih.gov The metabolism of cyclopropyl groups attached to amines can sometimes result in ring-opened reactive intermediates. hyphadiscovery.com

In the context of this compound, treatment with strong acids or certain oxidizing agents could potentially lead to the opening of the cyclopropyl ring, affording a variety of linear or heterocyclic products depending on the reaction conditions and the fate of the resulting intermediates. The stability of the cyclopropyl group is a key consideration in the design of synthetic routes and the prediction of metabolic pathways for molecules containing this moiety.

Ring-Opening Reactions and Mechanistic Investigations

The furan ring is known to undergo cleavage under various conditions, a reactivity that is essential in organic synthesis for creating complex molecular structures from biomass-derived starting materials. This susceptibility to ring-opening is a key aspect of the chemical profile of furan-containing compounds.

Under acidic conditions, the furan ring can be hydrolyzed. This process typically involves the protonation of the furan oxygen, which disrupts the ring's aromaticity and leads to the formation of a dicarbonyl derivative. For this compound, acid-catalyzed hydrolysis would likely proceed through the formation of an intermediate 1,4-dicarbonyl compound. The reaction is sensitive to factors such as the type of acidic initiator and the presence of water, which can influence the extent and nature of the opened structures. Mechanistic studies on related N-furfuryl amides have shown that the process can occur via the opening of the furan ring into a diketone moiety, which can then undergo further intramolecular reactions.

The general mechanism for acid-catalyzed ring-opening is depicted below:

Protonation: The oxygen atom of the furan ring is protonated by an acid, disrupting the aromatic system.

Nucleophilic Attack: A nucleophile, typically water, attacks one of the activated carbon atoms (C2 or C5) of the furan ring.

Ring Cleavage: The C-O bond breaks, leading to an open-chain enol intermediate.

Tautomerization: The enol tautomerizes to the more stable keto form, resulting in a 1,4-dicarbonyl compound.

These ring-opening reactions are pivotal as they transform the relatively stable furan heterocycle into a flexible aliphatic chain bearing versatile carbonyl functionalities, which can be used for further synthetic elaborations.

Oxidative Transformations and Fragmentation Pathways

The electron-rich nature of the furan ring also makes it prone to oxidative cleavage. Various oxidizing agents can transform the furan moiety into a range of functional groups, often leading to ring-opened products. This class of reactions has found broad utility in synthetic organic chemistry.

Common oxidants such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) can induce ring-opening to yield unsaturated 1,4-dicarbonyl compounds. For instance, the oxidation of furans can produce 4-oxoalkenals or 4-oxoalkenoic acids. The specific fragmentation pathway depends on the oxidant used and the reaction conditions. In the context of atmospheric chemistry, furans are known to be degraded by hydroxyl (OH) radicals, which add to the furan ring and initiate a cascade of reactions, ultimately leading to ring cleavage and the formation of dicarbonyls.

A representative oxidative fragmentation pathway can be described as follows:

Initial Oxidation: An oxidizing agent attacks the furan ring, often forming an unstable intermediate such as an epoxide or endoperoxide.

Rearrangement and Cleavage: This intermediate rearranges, leading to the cleavage of the C-C bonds within the ring.

Product Formation: The final products are typically unsaturated 1,4-dicarbonyls.

The oxidative transformations of furfuryl amines, which are structurally related to the target molecule, can provide access to highly functionalized heterocyclic structures. These reactions underscore the furan ring's role as a latent dicarbonyl synthon, which can be unmasked through controlled oxidation.

| Reaction Type | Typical Reagents | Resulting Products | Reference |

| Acid-Catalyzed Ring-Opening | Aqueous Acid (e.g., HCl / AcOH) | 1,4-Dicarbonyl Compounds | |

| Oxidative Ring-Opening | m-CPBA, H₂O₂, NaOCl | Unsaturated 1,4-Dicarbonyls | |

| Atmospheric Oxidation | OH Radicals | Ring-Opened Dicarbonyls |

Functionalization of the Furan Ring System

Beyond reactions that cleave the ring, the furan moiety can be functionalized while preserving the core heterocyclic structure. These reactions are crucial for derivatization and for modifying the molecule's properties.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

The furan ring is significantly more reactive towards electrophiles than benzene. This heightened reactivity is due to the electron-donating nature of the oxygen heteroatom, which increases the electron density of the ring carbons. Electrophilic aromatic substitution (EAS) on furan occurs preferentially at the C2 (α) position. This regioselectivity is attributed to the superior stability of the carbocation intermediate formed upon electrophilic attack at C2, which can be stabilized by three resonance structures, compared to only two for attack at C3.

In this compound, the C2 position is already substituted. Therefore, electrophilic substitution would be directed to the other α-position, C5, which remains highly activated. Common EAS reactions that could be applied to functionalize the C5 position include:

Halogenation: Reaction with bromine in a solvent like dioxane can introduce a bromine atom at the C5 position.

Nitration: Milder nitrating agents, such as acetyl nitrate, are typically used to avoid ring degradation.

Friedel-Crafts Acylation: Acylation can be achieved using acid anhydrides with mild Lewis acid catalysts.

The introduction of a functional group at the C5 position opens avenues for further derivatization of the molecule.

Cross-Coupling Reactions at Furan Positions

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methods can be applied to the furan ring to introduce a wide variety of substituents.

To utilize cross-coupling strategies, a leaving group, typically a halide, must first be installed on the furan ring. As discussed, electrophilic halogenation can readily introduce a bromine or iodine atom at the C5 position of this compound. This halogenated derivative can then serve as a substrate for various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid to form a new C-C bond, useful for creating biaryl structures.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Additionally, copper-catalyzed methods have been developed for the oxidative coupling of unactivated furans with other heterocycles, providing another route for C-C bond formation. These cross-coupling reactions provide a versatile platform for synthesizing a diverse library of analogues by modifying the furan periphery.

| Functionalization Reaction | Target Position | Typical Reagents/Catalysts | Purpose | Reference |

| Electrophilic Halogenation | C5 | Br₂ in Dioxane | Introduce a leaving group for cross-coupling | |

| Suzuki Cross-Coupling | C5 (pre-halogenated) | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | Introduce aryl or heteroaryl groups | |

| Sonogashira Coupling | C5 (pre-halogenated) | Terminal alkyne, Pd/Cu catalyst | Introduce alkynyl groups | |

| Oxidative Coupling | C5 | Indole, CuCl₂·2H₂O, Air | C-C bond formation with other heterocyles |

Synthesis of Isotopically Labeled Analogues for Mechanistic and Tracer Studies

Isotopically labeled compounds are indispensable tools in chemical and biological research. They are used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and perform quantitative assays. The synthesis of isotopically labeled analogues of this compound would enable detailed mechanistic and tracer studies.

Several strategies can be envisioned for incorporating isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C):

Hydrogen Isotope Exchange (HIE): The acidic proton at the C5 position of the furan ring could be replaced with deuterium or tritium. This can be achieved through acid-catalyzed exchange using a labeled acid (e.g., D₂SO₄) or, more selectively, through transition metal-catalyzed HIE reactions.

Labeling via Synthesis: A ¹⁴C label could be incorporated into the acetamide moiety. For example, starting with ¹⁴C-labeled chloroacetyl chloride, one could perform the acylation of the secondary amine precursor to generate the final molecule with a label in the acetyl group. Such ¹⁴C-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Labeling for PET: For in vivo imaging studies using Positron Emission Tomography (PET), a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) could be incorporated. This would likely require the synthesis of a suitable precursor, for instance, by introducing a bromo or nitro group onto the furan ring, which could then be displaced by [¹⁸F]fluoride.

Intermolecular Interactions and Crystal Packing Analysis

Characterization of Hydrogen Bonding Networks in Solid State and Solution

While solid-state hydrogen bonding is well-defined by the crystal structure, the interactions in solution are more dynamic. In protic solvents, the compound would likely form hydrogen bonds with solvent molecules, which would compete with the intermolecular hydrogen bonds observed in the crystal. The specific nature and strength of these interactions would depend on the solvent's hydrogen bonding capacity.

Table 1: Potential Hydrogen Bond Geometry for Acetamide (B32628) Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N—H···O | ~0.86 | ~2.06 | ~2.90 | ~167 |

| C—H···O | ~0.97 | ~2.50 | ~3.40 | ~150 |

Note: The data in this table is representative of acetamide derivatives and serves as an illustrative example of the expected hydrogen bond parameters for 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like this compound, it is expected that H···H contacts would constitute a significant portion of the surface due to the abundance of hydrogen atoms. The presence of polar N-H and C=O groups would be reflected in significant contributions from H···O and H···N contacts.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | ~50-60 |

| H···C/C···H | ~20-25 |

| H···O/O···H | ~10-15 |

| H···N/N···H | ~5-10 |

Note: This table presents an expected distribution of intermolecular contacts for this compound based on analyses of similar molecules. researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The interplay of hydrogen bonds and other non-covalent interactions leads to the formation of specific crystal packing motifs and supramolecular assemblies. In related furan (B31954) and acetamide derivatives, common motifs include the formation of chains and dimers. For example, molecules can be linked by N—H⋯O hydrogen bonds to form C(4) chains. nih.govresearchgate.net In other cases, pairs of N—H⋯N or N—H⋯O hydrogen bonds can lead to the formation of inversion dimers with ring motifs such as R₂²(12). nih.gov

Future Research Directions and Advanced Methodologies in Chemical Synthesis and Characterization

Exploration of Novel and Sustainable Synthetic Routes for Analogues

The development of environmentally benign and efficient synthetic strategies is a cornerstone of modern chemistry. Future research should focus on novel and sustainable routes to access 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide and its derivatives.

Green Chemistry Approaches: Traditional amide bond formation often relies on stoichiometric activating agents, leading to significant waste. tandfonline.com Green alternatives, such as biocatalytic amide bond formation, offer a more sustainable approach. rsc.org The use of enzymes, like lipases, in low-water systems can drive the equilibrium towards amide synthesis. nih.gov Additionally, visible-light photoredox catalysis presents a mild and efficient method for amide synthesis from various precursors, including carboxylic acids and amine-boranes. researchgate.netsemanticscholar.org

Advanced Catalytic Systems: Palladium-catalyzed reactions have shown significant promise in the synthesis of functionalized furans. berkeley.edunih.govijabbr.com Future work could explore one-pot palladium-catalyzed methodologies that combine C-N cross-coupling with other transformations to construct the target scaffold efficiently. nih.gov Iodine-catalyzed methods also offer a mild and inexpensive route to substituted furans and could be adapted for the synthesis of furan-containing intermediates. thermofisher.com

Innovative Synthetic Technologies: Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced reaction rates, improved safety, and ease of scalability. fiveable.mensf.govrsc.org The application of flow reactors to the multi-step synthesis of analogues of this compound could streamline their production. One-pot, multi-component reactions (MCRs) are another efficient strategy for generating molecular complexity from simple starting materials in a single step, which could be applied to the synthesis of highly functionalized furan (B31954) derivatives. solubilityofthings.comacs.org

| Synthetic Strategy | Key Advantages | Potential Application for Analogues |

| Biocatalysis | High selectivity, mild conditions, reduced waste. rsc.org | Enzymatic amidation to form the acetamide (B32628) linkage. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. semanticscholar.org | Light-mediated C-N bond formation or furan ring functionalization. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. fiveable.mensf.gov | Continuous production of key intermediates or the final compound. |

| Palladium Catalysis | High efficiency and functional group tolerance for furan synthesis. berkeley.edu | One-pot synthesis involving C-H activation and C-N coupling. |

Application of Advanced Computational Algorithms for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts. For a novel scaffold like this compound, in silico methods can accelerate the design of analogues with desired activities.

Quantum Chemical Calculations: Quantum chemical calculations are invaluable for understanding reaction mechanisms and predicting reaction rates. fiveable.mersc.orgsolubilityofthings.comrsc.orgacs.org Methods like Density Functional Theory (DFT) can be used to model transition states and reaction pathways for the synthesis of the target compound and its derivatives, helping to optimize reaction conditions. nih.gov

Predictive Modeling for Bioactivity: Machine learning and other predictive models can be employed to design new bioactive compounds. nih.govnih.govyoutube.commalvernpanalytical.com By training models on datasets of known bioactive molecules containing similar structural motifs (e.g., furan-based inhibitors), it is possible to predict the potential biological activities of novel analogues of this compound. mdpi.comresearchgate.netresearchgate.netnih.gov

| Computational Method | Application in Research | Expected Outcome |

| Quantum Chemistry (DFT) | Elucidating reaction mechanisms for synthesis. nih.gov | Optimized synthetic routes and prediction of reactivity. |

| Molecular Dynamics (MD) | Simulating conformational dynamics in solution. tandfonline.com | Understanding of molecular flexibility and solvent interactions. |

| Predictive Bioactivity Models | In silico screening of virtual compound libraries. nih.gov | Identification of analogues with high potential for specific biological targets. |

Investigation of the Compound's Behavior in Complex Chemical Environments

Understanding how this compound and its analogues behave in complex environments, such as biological media, is crucial for any potential application in drug discovery.

Metabolic Stability: The furan ring is known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. nih.govnih.govresearchgate.netresearchgate.netacs.org Investigating the metabolic fate of the target compound is essential to assess its potential for toxicity. This involves identifying the metabolites formed and understanding the enzymatic pathways involved.

Chemical Stability: The stability of the compound under various conditions (e.g., pH, temperature, presence of nucleophiles) needs to be evaluated. The furan moiety can be sensitive to oxidative conditions, and the amide bond can undergo hydrolysis. Understanding these stability profiles is critical for formulation and storage.

Interactions with Biomolecules: The potential for the compound and its metabolites to interact with cellular nucleophiles like proteins and DNA should be investigated. nih.gov Such interactions can be the basis of both therapeutic effects and toxicity.

Development of Specialized Spectroscopic Techniques for In Situ and Time-Resolved Studies

To gain a deeper understanding of the synthesis and reactivity of this compound, advanced spectroscopic techniques that allow for real-time monitoring of chemical processes are indispensable.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy (ReactIR) enable the real-time tracking of reactant consumption and product formation during a chemical reaction. mt.com This provides valuable kinetic and mechanistic information, allowing for rapid optimization of reaction conditions for the synthesis of the target compound and its analogues. thermofisher.com Time-resolved attenuated total reflectance (ATR)-FTIR spectroscopy can also be used to study the kinetics of reactions in solution. acs.orgnih.gov

Time-Resolved Spectroscopy: Time-resolved spectroscopic methods can probe the dynamics of short-lived intermediates and transition states. sibscientific.com This would be particularly useful for studying photochemical reactions or other fast processes involved in the synthesis or degradation of the target compound.

Advanced NMR Techniques: Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional correlation spectroscopy (2D-NMR), can provide detailed structural information and help to elucidate the conformation of the molecule in solution. These techniques are crucial for unambiguously characterizing novel, complex structures.

| Spectroscopic Technique | Information Gained | Relevance to Research |

| In Situ FTIR (ReactIR) | Real-time reaction kinetics and mechanism. mt.com | Optimization of synthetic protocols. |

| Time-Resolved ATR-FTIR | Kinetics of solution-phase reactions. nih.gov | Understanding reaction dynamics and intermediate formation. |

| Advanced NMR | Detailed structural and conformational analysis. | Unambiguous structure elucidation of new analogues. |

Rational Design of Next-Generation Derivatives Based on Fundamental Mechanistic Insights

A thorough understanding of the structure-activity relationships (SAR) and reaction mechanisms provides a solid foundation for the rational design of next-generation derivatives with improved properties.

Mechanistic Studies: Detailed mechanistic studies of the key synthetic reactions will enable the development of more efficient and selective methods. For instance, a deeper understanding of the mechanism of palladium-catalyzed amidation can lead to the design of more active and stable catalysts. berkeley.edunih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the different components of the this compound scaffold (the amino group, the cyclopropyl (B3062369) ring, the furan moiety, and the acetamide linker) and evaluating the impact on a specific biological activity, a clear SAR can be established. mdpi.comdrugdesign.org This knowledge is critical for designing more potent and selective compounds. The conformational rigidity imparted by the cyclopropyl group can be particularly important for binding to biological targets. rsc.org

Target-Based Design: If a specific biological target is identified, structure-based drug design methodologies can be employed. This involves using the three-dimensional structure of the target to design molecules that bind with high affinity and selectivity. The furan scaffold is a common feature in many bioactive compounds and can serve as a privileged structure for inhibitor design. ijabbr.comijabbr.com

By pursuing these future research directions and employing these advanced methodologies, the scientific community can unlock the full potential of the this compound scaffold and its analogues, leading to the development of new molecules with valuable applications.

常见问题

Q. What synthetic routes are recommended for 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step approach is typically employed: (1) condensation of furan-2-ylmethylamine with cyclopropylamine to form the N-substituted intermediate, followed by (2) acetylation using chloroacetamide derivatives. Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance nucleophilic substitution efficiency. Catalysts like DMAP can improve acylation yields. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan ring protons at δ 6.3–7.4 ppm).

- FTIR : Confirms amide C=O stretch (~1650–1680 cm) and NH vibrations (~3300 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties?

- Methodological Answer : The cyclopropyl ring increases steric hindrance, reducing rotational freedom and potentially enhancing metabolic stability. Computational tools (e.g., Molecular Dynamics simulations) can predict logP (lipophilicity) and solubility. Experimentally, compare XLogP values of analogs with/without cyclopropyl substituents using reverse-phase HPLC .

Advanced Research Questions

Q. What computational approaches predict this compound’s reactivity and interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.

- Molecular Docking : Screen against target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina.

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states, optimizing synthetic routes in silico before lab validation .

Q. How can contradictions in biological activity data for similar acetamides be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, CAS, and peer-reviewed studies to identify trends.

- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines.

- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., replacing furan with thiophene) to isolate functional group contributions .

Q. What strategies elucidate metabolic pathways in in vitro models?

- Methodological Answer :

- Hepatocyte Incubations : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP450 Inhibition Assays : Identify metabolizing enzymes via fluorogenic substrates.

- Stable Isotope Labeling : Track C/N-labeled compound degradation in microsomal preparations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent).

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to assess degradation kinetics.

- Multi-Technique Validation : Cross-verify HPLC purity data with H NMR integration and elemental analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。